molecular formula C13H11F2N3O2 B11804017 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B11804017
M. Wt: 279.24 g/mol
InChI Key: YGRWMNVXKLYXLW-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a carboxylic acid group attached to the imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a substitution reaction using a suitable difluorophenyl halide.

    Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Difluorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid: Lacks the methyl group, which may affect its chemical properties and biological activities.

    2-(3,5-Difluorophenyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H11F2N3O2

Molecular Weight

279.24 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

InChI

InChI=1S/C13H11F2N3O2/c1-6-11(13(19)20)12-16-10(5-18(12)17-6)7-2-8(14)4-9(15)3-7/h2-4,10,16H,5H2,1H3,(H,19,20)

InChI Key

YGRWMNVXKLYXLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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